2,4-Dihydroxyphenylboronicacid
Overview
Description
2,4-Dihydroxyphenylboronic acid is an organic compound with the molecular formula C6H7BO4. It is a derivative of phenylboronic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dihydroxyphenylboronic acid typically involves the reaction of phenylboronic acid with hydroxylating agents. One common method is the direct hydroxylation of phenylboronic acid using hydrogen peroxide in the presence of a catalyst . Another approach involves the use of organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then converted to the boronic acid through acidic work-up .
Industrial Production Methods: Industrial production of 2,4-dihydroxyphenylboronic acid often employs scalable methods such as the one-pot synthesis approach. This method is advantageous due to its simplicity and efficiency, allowing for the incorporation of polymerizable boronic acid derivatives into polymer networks through radical-initiated polymerization or sol-gel polymerization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenylboronic acid derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Palladium catalysts and bases like potassium acetate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinones.
Reduction: Phenylboronic acid derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-Dihydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dihydroxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, forming a cyclic ester with the diol groups. This property is exploited in various sensing and separation applications .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxyl groups present in 2,4-dihydroxyphenylboronic acid.
3-Formylphenylboronic acid: Contains a formyl group instead of hydroxyl groups.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group at the 4 position.
Uniqueness: 2,4-Dihydroxyphenylboronic acid is unique due to the presence of two hydroxyl groups, which enhance its reactivity and binding affinity for cis-diol-containing molecules. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as in the development of sensors and drug delivery systems .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPBRMABUNZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623221 | |
Record name | (2,4-Dihydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312943-20-6 | |
Record name | (2,4-Dihydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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